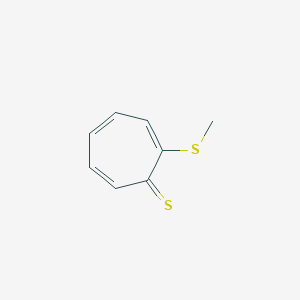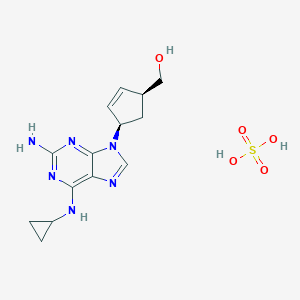
阿巴卡韦硫酸盐
描述
Abacavir is a nucleoside analog and an inhibitor of HIV-1 reverse transcriptase (Ki = 2.1 µM for the wild-type enzyme). It inhibits replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to 3'-azido-3'-deoxythymidine (zidovudine; ) or 2',3'-dideoxyinosine (didanosine; ), in HeLa cells stably expressing CD4 (IC50s = 5.8-21 µM). Abacavir inhibits replication of eight HIV-1 clinical isolates in phytohemagglutinin-stimulated isolated human peripheral blood lymphocytes with a mean IC50 value of 0.26 µM. It inhibits hepatitis B virus (HBV) DNA synthesis in HepG2 cells (IC50 = 7 µM) and is also active against human cytomegalovirus (CMV) strain AD169 and the Petaluma strain of feline immunodeficiency virus (FIV) in plaque reduction assays (IC50s = 32 and 0.4 µM, respectively). Formulations containing abacavir have been used in the treatment of HIV infection.
Abacavir is an antiviral analog of guanosine, inhibiting the reverse transcriptase of HIV type 1 with an IC50 value of 5.3 μM. This blocks retroviral replication, which assists in retroviral therapy. Abacavir, commonly used in combination with other antiretroviral compounds, has been associated with a diagnosis of hypersensitivity syndrome.
作用机制
Target of Action
Abacavir sulfate, also known as Abacavir, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) primarily used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase enzyme , a crucial component in the replication process of the HIV virus .
Mode of Action
Abacavir is a synthetic carbocyclic nucleoside analogue that interacts with its target by mimicking the natural substrate of the reverse transcriptase enzyme . Once inside the cell, abacavir is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP) , an analogue of deoxyguanosine-5’-triphosphate (dGTP) . CBV-TP competes with the natural substrate, dGTP, and gets incorporated into the viral DNA, leading to premature termination of the DNA chain .
Biochemical Pathways
The antiviral effect of abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . CBV-TP inhibits the action of HIV-1 reverse transcriptase, an enzyme needed for the replication of the HIV virus . By blocking this enzyme, abacavir prevents the virus from replicating and spreading to other cells .
Pharmacokinetics
Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of abacavir is approximately 83% . Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of abacavir is approximately 1.5 hours .
Result of Action
The result of abacavir’s action is the inhibition of the replication of the HIV virus, which helps to slow down the damage caused to the immune system . This may delay the onset of severe health issues that are commonly associated with HIV or AIDS .
Action Environment
Abacavir sulfate was found to degrade significantly under acidic hydrolysis and oxidative stress conditions . Therefore, the stability and efficacy of abacavir can be influenced by environmental factors such as pH and the presence of oxidizing agents . Furthermore, genetic factors can also influence the action of abacavir. For instance, genetic testing can indicate whether a person is at higher risk of developing hypersensitivity to abacavir .
科学研究应用
阿巴卡韦硫酸盐:科学研究应用的全面分析
艾滋病毒/艾滋病治疗: 阿巴卡韦硫酸盐主要用作核苷类似物逆转录酶抑制剂 (NRTI),用于治疗艾滋病毒和艾滋病。 它是一种合成的碳环核苷,在体内会解离成游离碱,即阿巴卡韦 .
药代动力学和代谢研究: 阿巴卡韦硫酸盐的药代动力学和代谢研究有助于了解其吸收、分布、代谢和排泄,这对于优化其疗效和安全性至关重要。
耐药性和联合治疗: 阿巴卡韦硫酸盐与其他抗逆转录病毒药物联合使用的有效性是一个研究领域,旨在解决耐药性问题,以提高艾滋病毒患者的治疗效果。
应力降解研究: 对阿巴卡韦硫酸盐在各种条件下(如酸性水解和氧化应激)的应力降解行为的研究对于确保药物在储存和使用过程中的稳定性和质量至关重要 .
电化学分析: 电化学方法用于研究阿巴卡韦硫酸盐的氧化稳定性。 这包括使用不同的电极材料来更好地了解降解过程 .
属性
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.H2O4S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t8-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFKCGGQTYQTLR-SCYNACPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 77,000 mg/l @ 25 °C | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor. | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
188062-50-2 | |
| Record name | Abacavir sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188062-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Abacavir Sulfate inhibit HIV-1?
A1: Abacavir Sulfate is a nucleoside reverse transcriptase inhibitor (NRTI). [] It works by first being metabolized inside cells to its active form, carbovir triphosphate (CBV-TP). [] CBV-TP then competes with the natural building block of DNA, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. [, ] Because CBV-TP lacks the necessary chemical structure for further DNA chain elongation, this incorporation halts the process, effectively blocking viral replication. [, ]
Q2: What is the molecular formula and weight of Abacavir Sulfate?
A2: The molecular formula of Abacavir Sulfate is C20H28N6O5S and its molecular weight is 464.56 g/mol. [, ]
Q3: Which spectroscopic techniques are helpful for characterizing Abacavir Sulfate?
A3: Several spectroscopic techniques are useful in characterizing Abacavir Sulfate, including:
- Fourier Transform Infrared Spectroscopy (FTIR): This technique helps identify functional groups and can confirm the formation of new chemical bonds. [, , ]
- Differential Scanning Calorimetry (DSC): DSC helps determine melting point, glass transition temperature, and heat of fusion, providing information about the physical properties of different crystalline forms. [, ]
- X-Ray Diffraction (XRD): XRD can be used to identify and characterize different crystalline forms (polymorphs) of Abacavir Sulfate based on their unique diffraction patterns. [, ]
- Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the molecule. []
- Mass Spectrometry (MS): This technique is crucial for identifying unknown compounds, such as degradation products, by measuring their mass-to-charge ratio. It is often coupled with HPLC for separation and identification of impurities. [, , , ]
Q4: How stable is Abacavir Sulfate under different storage conditions?
A4: Abacavir Sulfate is susceptible to degradation under specific conditions:
- Acidic Hydrolysis: Significant degradation occurs in acidic conditions. [, ]
- Oxidative Stress: Abacavir Sulfate is prone to oxidation, leading to the formation of specific degradation products. [, ]
- Thermal Degradation: The compound exhibits relatively good stability under thermal stress. []
Q5: What strategies are employed to enhance the stability of Abacavir Sulfate in pharmaceutical formulations?
A5: Several formulation strategies can improve the stability and bioavailability of Abacavir Sulfate:
- Controlled Release Formulations: Microspheres and nanoparticles composed of polymers like carboxymethyl guar gum [], dextran-grafted-acrylamide, and poly(vinyl alcohol) [] have been explored for controlled release of Abacavir Sulfate, potentially enhancing its stability and providing sustained drug delivery.
Q6: Does Abacavir Sulfate possess any catalytic properties?
A6: Abacavir Sulfate is not known to exhibit any catalytic properties. Its primary mechanism of action relies on competitive inhibition of HIV reverse transcriptase rather than catalyzing a chemical reaction. [, ]
Q7: What are the applications of computational chemistry in Abacavir Sulfate research?
A7: Computational methods are valuable for:
- Molecular Docking: Predicting the binding affinity and interactions between Abacavir Sulfate and its target, HIV reverse transcriptase. []
- In silico ADMET Screening: Predicting absorption, distribution, metabolism, excretion, and toxicity profiles of Abacavir Sulfate and its derivatives. []
- QSAR Modeling: Developing models to understand the relationship between the chemical structure of Abacavir Sulfate analogs and their biological activity. []
Q8: How do structural modifications of Abacavir Sulfate impact its activity?
A8: Specific structural modifications of Abacavir Sulfate have been investigated:
- Schiff Base Formation: Synthesizing novel derivatives of Abacavir Sulfate via Schiff base formation has shown potential for improved stability and pro-drug development. []
Q9: What challenges are encountered in formulating Abacavir Sulfate, and what strategies address them?
A9:
- Taste Masking: Abacavir Sulfate can have an unpleasant taste. Oral disintegrating tablets have been developed using flavoring agents like strawberry and peppermint to mask the taste and improve patient acceptance. []
- Solubility and Dissolution: Although Abacavir Sulfate demonstrates good solubility in pH 7.5 buffer, its inherent flow properties can pose challenges in formulation. []
Q10: What safety concerns are associated with Abacavir Sulfate manufacturing?
A10: Manufacturing of Abacavir Sulfate must adhere to strict safety protocols due to the potential presence of genotoxic impurities. These impurities, even at trace levels, can pose risks to human health. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the control and monitoring of these impurities throughout the manufacturing process. [, , ]
Q11: How does food intake affect the bioavailability of Abacavir Sulfate?
A11: Food intake has been observed to decrease the maximum plasma concentration (Cmax) of Abacavir Sulfate, although the overall extent of absorption (AUC) remains relatively similar. [] This suggests that while food may slow down the rate of absorption, it does not significantly affect the total amount of drug absorbed by the body.
Q12: What preclinical models have been used to evaluate the efficacy of Abacavir Sulfate?
A12: Although not specifically mentioned in the provided research papers, the efficacy of Abacavir Sulfate has been extensively studied in preclinical models:
Q13: What is a major safety concern associated with Abacavir Sulfate?
A14: Abacavir Sulfate can cause a serious hypersensitivity reaction in a small percentage of patients (approximately 5%). [, , , ] This reaction is thought to be immune-mediated and can be fatal. [, ] It's crucial to identify and manage this reaction promptly as re-exposure to Abacavir Sulfate after a hypersensitivity reaction can be life-threatening. [, ]
Q14: Are there any specific drug delivery strategies being explored for Abacavir Sulfate?
A14: While not explicitly mentioned for Abacavir Sulfate in the provided articles, researchers are always exploring novel drug delivery strategies for antiretroviral therapies, such as:
- Nanoparticle-Based Delivery: This approach could improve drug targeting, reduce dosing frequency, and minimize side effects. []
Q15: What analytical methods are commonly used for the quantification of Abacavir Sulfate?
A15: Several analytical techniques are employed for the analysis of Abacavir Sulfate in various matrices:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is widely used for the quantitative determination of Abacavir Sulfate in pharmaceutical dosage forms. [, , , , ]
- Ultra-Performance Liquid Chromatography (UPLC): This technique offers improved sensitivity, resolution, and speed compared to traditional HPLC and is increasingly used for analyzing Abacavir Sulfate and its impurities. [, ]
- LC-MS/MS: This powerful technique combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry, allowing for the identification and quantification of Abacavir Sulfate and its related substances, including potential genotoxic impurities, at very low levels. [, , , ]
- GC-MS: This technique, involving gas chromatography coupled with mass spectrometry, is another powerful tool for identifying and quantifying volatile and semi-volatile compounds, and it has been explored for the analysis of Abacavir Sulfate and its impurities. []
- Spectrophotometry: This technique, based on the measurement of light absorption or transmission, offers a simpler and cost-effective approach for Abacavir Sulfate quantification, particularly in resource-limited settings. [, , ]
Q16: Why is analytical method validation crucial in pharmaceutical analysis?
A17: Analytical method validation ensures that the chosen method is suitable for its intended purpose. For Abacavir Sulfate, this includes demonstrating: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


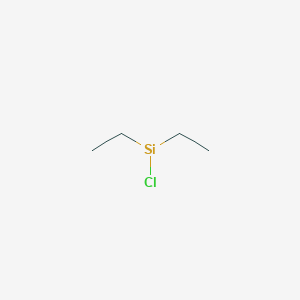
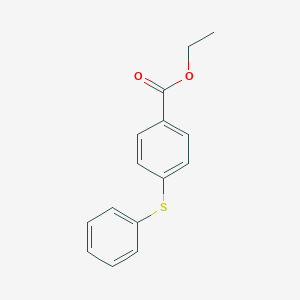
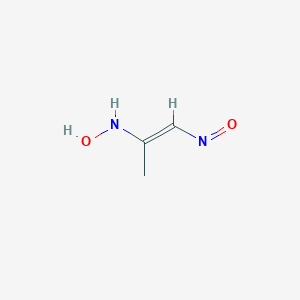
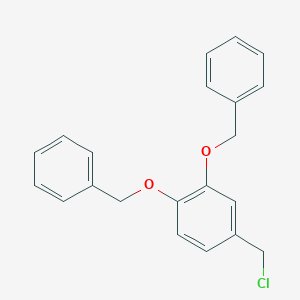
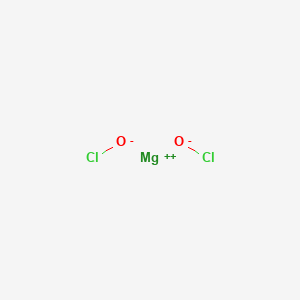
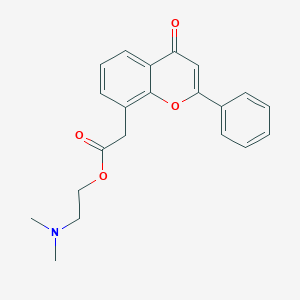
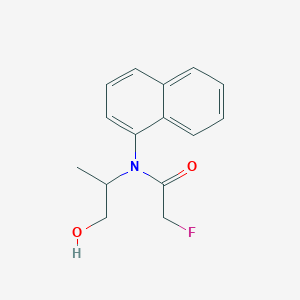
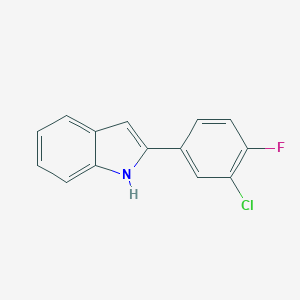
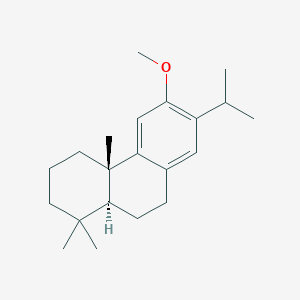

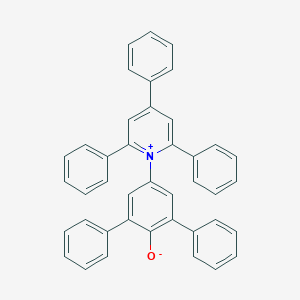

![(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene](/img/structure/B158784.png)
